molecular formula C9H17Cl2N3O B6240541 rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride CAS No. 2750633-47-5

rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride

Cat. No.: B6240541
CAS No.: 2750633-47-5
M. Wt: 254.2
InChI Key:
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Description

rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclopentane ring substituted with an amino group and a pyrazole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions are employed to introduce the amino group at the desired position on the cyclopentane ring.

    Attachment of the pyrazole moiety: This step involves the reaction of the cyclopentane derivative with a pyrazole compound under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino and pyrazole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: The compound can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride is unique due to its specific substitution pattern and the presence of both amino and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2750633-47-5

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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